molecular formula C17H20Cl2N4O3S B2359024 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946232-72-0

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2359024
CAS No.: 946232-72-0
M. Wt: 431.33
InChI Key: NIOOTZJJJKJJDV-UHFFFAOYSA-N
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Description

The compound “4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a pyrimidine ring . These types of compounds are often used in medicinal chemistry due to their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis. Typically, NMR, IR, and MS are used to characterize these compounds .

Scientific Research Applications

Anticancer Potential

Compounds related to 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine have shown promise in anticancer research. For example, certain pyrimidine-piperazine derivatives have demonstrated significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, as illustrated by compounds with better activities than the drug curcumin (Parveen et al., 2017). Additionally, certain novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides exhibited good activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Antimicrobial Applications

Derivatives of this chemical structure have shown effectiveness in antimicrobial applications. For instance, a new compound derived from 4-amino-N-(4-methylpyrimidin-2-yl)benzene sulfonamide demonstrated potent antibacterial and antifungal activity (Othman et al., 2019). Moreover, novel methylpyrimidine sulfonyl piperazines have been evaluated for antibacterial activity against strains like Escherichia coli and Staphylococcus aureus (Mohan et al., 2014).

Anti-Inflammatory and Anthelmintic Activities

These derivatives also possess potential in anti-inflammatory and anthelmintic applications. Some compounds in this category have shown promise in treating carrageenan-induced rat paw edema, a model for inflammation, as well as having anthelmintic activity using Pheretima posthuma (Mohan et al., 2014).

Enzyme Inhibition

Another important application area is enzyme inhibition. Certain synthesized compounds from related structures have been screened for their efficacy as antimicrobial agents and have been linked to inhibitory activities against enzymes like α-glucosidase, offering potential therapeutic benefits (Abbasi et al., 2019).

Future Directions

Future research could involve further exploration of the biological activities of this compound and similar compounds. This could include testing their efficacy against various diseases and further optimizing their structures for improved activity .

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)13-4-5-14(18)15(19)10-13/h4-5,10-11H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOOTZJJJKJJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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